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Compound of Interest

Compound Name: TD034

Cat. No.: B15545039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TD034 is a potent, selective, and reversible non-covalent inhibitor of Histone Deacetylase 11

(HDAC11), with a reported IC50 of 5.1 nM and a Ki of 1.5 nM. Unlike many other HDAC

inhibitors, TD034 displays high selectivity for HDAC11 over other HDACs and sirtuins.

Mechanistically, TD034 has been shown to inhibit the defatty acylation of Serine

Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism. Additionally,

treatment with TD034 leads to a reduction in the protein levels of Yes-associated protein 1

(YAP1), a critical downstream effector of the Hippo signaling pathway. Given the integral roles

of HDAC11, SHMT2, and the Hippo-YAP1 pathway in cellular metabolism, TD034 presents a

valuable tool for investigating metabolic regulation and its dysregulation in various diseases,

including cancer and metabolic disorders.

Scientific Background
The Role of HDAC11 in Metabolism

HDAC11, the sole member of the class IV histone deacetylases, is increasingly recognized as

a significant regulator of metabolic processes.[1][2][3][4] Beyond its canonical role in histone

deacetylation, HDAC11 possesses robust fatty acid deacylase activity.[5] Studies have

demonstrated that the genetic depletion or inhibition of HDAC11 can lead to profound

metabolic changes. For instance, HDAC11 knockout mice are resistant to high-fat diet-induced

obesity and exhibit improved insulin sensitivity and glucose tolerance. This is associated with

increased energy expenditure and the browning of white adipose tissue. In skeletal muscle,
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HDAC11 deficiency enhances mitochondrial content and promotes a shift from glycolytic to

oxidative metabolism, leading to increased fatty acid β-oxidation.

SHMT2: A Nexus of One-Carbon Metabolism and Post-Translational Regulation

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that catalyzes the

reversible conversion of serine to glycine. This reaction is a cornerstone of one-carbon

metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for

the maintenance of cellular redox balance. The activity of SHMT2 is tightly regulated by post-

translational modifications, including acetylation and fatty acylation. HDAC11 has been

identified as a key enzyme responsible for the defatty acylation of SHMT2. While the precise

functional consequence of SHMT2 fatty acylation is an active area of research, its regulation by

HDAC11 suggests a direct link between this deacetylase and the control of one-carbon

metabolic flux.

The Hippo-YAP1 Pathway: A Hub for Metabolic Reprogramming

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and

apoptosis. Its primary downstream effector is the transcriptional co-activator YAP1. When the

Hippo pathway is inactive, YAP1 translocates to the nucleus and promotes the expression of

genes involved in cell growth and proliferation. Emerging evidence has solidified the role of the

Hippo-YAP1 pathway as a central hub in metabolic reprogramming. YAP1 has been shown to

drive glycolysis by upregulating the expression of glucose transporters like GLUT1 and GLUT3,

as well as several key glycolytic enzymes. Furthermore, YAP1 can stimulate the uptake of

amino acids and influence lipid metabolism. The finding that TD034 decreases YAP1 protein

levels suggests that this compound can be utilized to probe the metabolic consequences of

downregulating this critical signaling node.

Proposed Signaling Pathway of TD034 in Metabolic
Regulation
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Caption: Proposed mechanism of TD034 in metabolic regulation.

Experimental Protocols
The following protocols provide a framework for investigating the metabolic effects of TD034 in

a cellular context.

In Vitro HDAC11 Activity Assay
This protocol is designed to confirm the direct inhibitory effect of TD034 on HDAC11 enzymatic

activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15545039?utm_src=pdf-body-img
https://www.benchchem.com/product/b15545039?utm_src=pdf-body
https://www.benchchem.com/product/b15545039?utm_src=pdf-body
https://www.benchchem.com/product/b15545039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Recombinant HDAC11
- TD034 serial dilutions

- Fluorogenic HDAC substrate
- Assay Buffer

- Developer Solution

Plate Setup (96-well):
- Add Assay Buffer

- Add TD034 or vehicle control
- Add recombinant HDAC11

Pre-incubate at 37°C for 15 min

Add fluorogenic HDAC substrate to initiate reaction

Incubate at 37°C for 30-60 min

Add Developer Solution to stop reaction
and generate fluorescent signal

Read fluorescence (Ex/Em = 355/460 nm)

Analyze Data:
- Subtract background

- Plot % inhibition vs. [TD034]
- Calculate IC50

End

Click to download full resolution via product page

Caption: Workflow for in vitro HDAC11 activity assay.
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Materials:

Recombinant human HDAC11

TD034

Fluorometric HDAC Activity Assay Kit (e.g., Abcam ab156064 or similar)

96-well black microplate

Microplate reader with fluorescence capabilities

Procedure:

Prepare a serial dilution of TD034 in assay buffer. Recommended concentration range: 0.1

nM to 10 µM.

In a 96-well plate, add assay buffer, TD034 dilutions (or vehicle control), and recombinant

HDAC11 enzyme.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Stop the reaction and generate the fluorescent signal by adding the developer solution as

per the manufacturer's instructions.

Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 355/460 nm).

Calculate the percent inhibition for each TD034 concentration relative to the vehicle control

and determine the IC50 value.

Western Blot Analysis of YAP1 Protein Levels
This protocol details the assessment of TD034's effect on total YAP1 protein levels in a chosen

cell line.
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Start

Culture cells to 70-80% confluency

Treat cells with TD034 (e.g., 0, 1, 5, 10 µM)
for 24-48 hours

Lyse cells in RIPA buffer with protease inhibitors

Quantify protein concentration (e.g., BCA assay)

Prepare samples with Laemmli buffer and denature at 95°C

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block membrane with 5% non-fat milk or BSA

Incubate with primary antibodies:
- anti-YAP1

- anti-β-actin (loading control)

Incubate with HRP-conjugated secondary antibody

Detect signal using ECL substrate and imaging system

Quantify band intensity and normalize to loading control

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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